molecular formula C14H16N2O2 B6300337 2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione CAS No. 1024369-40-1

2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B6300337
CAS No.: 1024369-40-1
M. Wt: 244.29 g/mol
InChI Key: COGUVSYXPSUKAX-UHFFFAOYSA-N
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Description

2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione is a complex organic compound that features a pyridine ring attached to a cyclohexane-1,3-dione structure via an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione typically involves the condensation of 2-(2-pyridyl)ethylamine with cyclohexane-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and methanol, and the reaction may be facilitated by the addition of acids or bases to adjust the pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyridine ring and the cyclohexane-1,3-dione moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,2-dione
  • 2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,4-dione
  • 2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclopentane-1,3-dione

Uniqueness

2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyridine ring and the cyclohexane-1,3-dione moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-hydroxy-2-(2-pyridin-2-ylethyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-5-3-6-14(18)12(13)10-15-9-7-11-4-1-2-8-16-11/h1-2,4,8,10,17H,3,5-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGUVSYXPSUKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NCCC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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